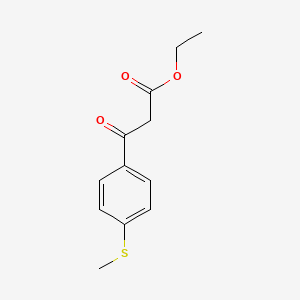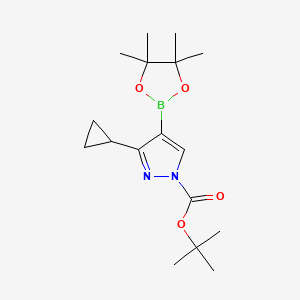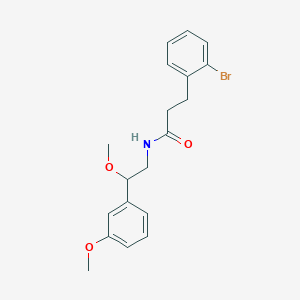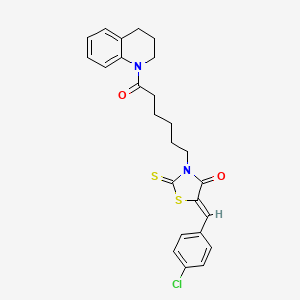![molecular formula C21H26FN3O3S B2395214 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide CAS No. 897613-47-7](/img/structure/B2395214.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C16H22FN3O3S and a molecular weight of 355.43. It is related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonylethyl group, and a 3,5-dimethylbenzamide moiety. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Applications De Recherche Scientifique
Radiolabeled Antagonist for Neurotransmission Studies
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, known as [18F]p-MPPF, is a radiolabeled antagonist used for studying the serotonergic neurotransmission in the brain using positron emission tomography (PET). This research focuses on the synthesis, radiochemistry, and application of [18F]p-MPPF in animal (rats, cats, and monkeys) and human studies, highlighting its potential for advancing our understanding of serotonin receptors in various neurological conditions (Plenevaux et al., 2000).
Metabolism of Novel Antidepressants
Another significant application involves the study of Lu AA21004, a novel antidepressant, where N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide plays a role in understanding its metabolism. This research outlines how Lu AA21004 is metabolized in human liver microsomes to various metabolites, contributing to the drug's pharmacokinetic profile and providing insights into its safety and efficacy (Hvenegaard et al., 2012).
Antibacterial and Anticancer Applications
Research on piperazine derivatives, including structures related to N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, has revealed potential antibacterial and anticancer activities. Studies have synthesized and tested various piperazine compounds, demonstrating their efficacy against different bacterial strains and human cancer cell lines. These findings suggest a promising avenue for developing new therapeutic agents targeting specific bacterial infections and cancer types (Wu Qi, 2014), (Mallesha et al., 2012).
Adenosine Receptor Antagonists
Further research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists, showcasing the diverse therapeutic potential of piperazine derivatives. These compounds have shown high affinity and selectivity for A2B adenosine receptors, indicating their usefulness in studying adenosine-mediated physiological processes and potential therapeutic applications in diseases where adenosine plays a key role (Borrmann et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleoside transport .
Orientations Futures
Future research could focus on further exploring the structure-activity relationship of this compound and its analogues, particularly in relation to their inhibitory effects on ENTs . Additionally, more detailed studies could be conducted to determine the physical and chemical properties of this compound, as well as its safety and potential hazards.
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQZJQMDBHNJIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2395149.png)

![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

